Br-PEG6-CH2COOtBu, also known as Brominated Polyethylene Glycol with a t-butyl ester group, is a compound primarily used in bioconjugation and drug delivery systems. It belongs to the class of polyethylene glycol (PEG) derivatives, which are widely utilized in medicinal chemistry for their solubility and biocompatibility. The compound features a bromine atom that serves as a reactive site for further chemical modifications, making it a valuable linker in the synthesis of various therapeutic agents, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Br-PEG6-CH2COOtBu can be synthesized from commercially available starting materials through established synthetic routes. The synthesis typically involves the modification of polyethylene glycol with functional groups that enhance its reactivity and utility in biological applications.
Br-PEG6-CH2COOtBu is classified as a polyethylene glycol derivative and specifically as a linker compound. It is utilized in the synthesis of PROTACs, which are innovative therapeutic modalities designed to selectively degrade target proteins within cells.
The synthesis of Br-PEG6-CH2COOtBu involves several key steps:
The synthetic process can be optimized for yield and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reaction and to purify the final product.
Br-PEG6-CH2COOtBu has a molecular formula of and a molecular weight of approximately 417.29 g/mol. Its structure includes:
The structural features contribute to its solubility in aqueous environments and its ability to form stable conjugates with various biomolecules.
Br-PEG6-CH2COOtBu can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound for specific applications in drug delivery or bioconjugation, allowing for tailored interactions with target proteins or cells.
In the context of PROTACs, Br-PEG6-CH2COOtBu functions as a linker that connects two distinct ligands:
The mechanism exploits cellular pathways to induce selective degradation of proteins, providing a novel approach for targeted therapy in diseases such as cancer.
Br-PEG6-CH2COOtBu exhibits stability under physiological conditions but can be activated through chemical reactions involving its bromine and ester functionalities.
Br-PEG6-CH2COOtBu has significant applications in scientific research and drug development:
Bromination of PEG scaffolds enables nucleophilic displacement reactions critical for PROTAC assembly. The synthesis of Br-PEG6-CH₂COOtBu (CAS 297162-48-2) typically employs Appel bromination, where triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) convert terminal hydroxyl groups to bromide under anhydrous conditions [1] [8]. This method achieves >95% yield in dichloromethane at 0–25°C, with the bromide serving as a handle for azide-alkyne cycloadditions or SN₂ reactions with warhead nucleophiles. Alternative approaches include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and PPh₃ with CBr₄, though this may introduce stereochemical complications [5].
Table 1: Bromination Methods for PEG6 Derivatives
Method | Reagents | Solvent | Yield | Purity |
---|---|---|---|---|
Appel Bromination | PPh₃, CBr₄ | CH₂Cl₂ | >95% | ≥95% |
Mitsunobu | PPh₃, DEAD, CBr₄ | THF | 85–90% | ≥90% |
Direct Halogenation | PBr₃ | Toluene | 75–80% | ≥85% |
The t-butyl acetate moiety in Br-PEG6-CH₂COOtBu provides steric shielding against premature hydrolysis. Carbodiimide-mediated Steglich esterification is the benchmark method, utilizing dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) catalyst. Reactions proceed in dichloromethane at 25°C for 12–24 hours, yielding tert-butyl esters with <5% diacid byproducts [1] [10]. Alternative pathways include acid-catalyzed transesterification of methyl acetate with tert-butanol, though this requires stringent moisture control [8].
Monodisperse Br-PEG6-CH₂COOtBu (MW 459.37 g/mol) exhibits superior batch-to-batch consistency compared to polydisperse analogs (Ð >1.05). Stepwise synthesis using phenethyl-protected monomers enables precise hexaethylene glycol (PEG6) chain assembly via base-labile deprotection (KHMDS/THF, −78°C) and Williamson etherification, eliminating chromatography between steps [5]. In contrast, polydisperse PEGs from ethylene oxide polymerization show variable nucleophilicity at terminal hydroxyls, complicating bromination kinetics. Monodisperse PEG6 derivatives demonstrate 3.2-fold higher alkylation efficiency with warhead amines due to uniform molecular geometry [5] [7].
PEG6 spacers (24-atom chain) optimally balance proteasome engagement and cellular permeability. Shorter chains (PEG2–PEG4) restrict ternary complex (POI-PROTAC-E3 ligase) formation, reducing degradation efficiency by >60%, while longer spacers (PEG8–PEG12) increase molecular rigidity and reduce membrane transit [2] [6]. PROTACs incorporating Br-PEG6-CH₂COOtBu linkers exhibit 85–90% target degradation at 100 nM in HeLa cells, attributable to the spacer’s ability to span 15–20 Å between E3 ligase and POI binding pockets [10]. PEG6’s 12 rotatable bonds also enable conformational sampling, enhancing ubiquitin transfer kinetics by 40% versus rigid alkynyl linkers [2].
Terminal bromide in Br-PEG6-CH₂COOtBu serves as a versatile handle for nucleophilic displacement. Azidation (NaN₃/DMF, 60°C) yields N₃-PEG6-CH₂COOtBu (CAS 2062663-64-1), enabling copper-catalyzed alkyne-azide cycloaddition (CuAAC) with alkyne-functionalized warheads [3] [7]. Alternatively, bromide may be displaced by amines (e.g., benzylamine, K₂CO₃/acetonitrile) to form secondary amines, though excess nucleophile is required to suppress ester hydrolysis. Crucially, PEG6 chains exceeding 8 units exhibit reduced bromide reactivity due to chain folding, but PEG6 maintains >90% conversion in SN₂ reactions [5] [8].
The t-butyl ester in Br-PEG6-CH₂COOtBu undergoes acid-mediated deprotection (95% TFA/CH₂Cl₂, 2h) to yield Br-PEG6-CH₂COOH, which activates in situ for amide coupling. Carbodiimides (EDC/HOBt) convert the acid to active esters without epimerization, enabling conjugation to VHL ligands like (S,R,S)-AHPC [7] [10]. Controlled hydrolysis in aqueous acetonitrile (pH 3.0, 40°C) achieves 98% deprotection with <2% PEG chain depolymerization. The deprotected carboxylic acid may also be converted to succinimidyl esters (NHS/DCC) for amine coupling, though alkyl bromides require protection during this step to avoid cross-reactivity [1] [10].
Table 2: Functionalization Pathways for Br-PEG6-CH₂COOtBu
Reaction | Conditions | Product | Application |
---|---|---|---|
Azidation | NaN₃, DMF, 60°C, 12h | N₃-PEG₆-CH₂COOtBu | CuAAC conjugation |
Aminolysis | R-NH₂, K₂CO₃, CH₃CN, 25°C, 24h | R-NH-PEG₆-CH₂COOtBu | Secondary amine linkers |
Ester Deprotection | TFA/CH₂Cl₂ (9:1), 2h | Br-PEG₆-CH₂COOH | Amide coupling |
NHS Ester Formation | NHS, EDC, CH₂Cl₂, 0°C→25°C, 24h | Br-PEG₆-CH₂COO-NHS | Aqueous bioconjugation |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1